Cas no 652143-11-8 (N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide)

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide structure
652143-11-8 structure
商品名:N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide
CAS番号:652143-11-8
MF:C13H20N4O
メガワット:248.324102401733
CID:2109727
PubChem ID:16779323

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide
    • VS-10394
    • DA-41777
    • CS-0331477
    • 652143-11-8
    • STL259874
    • starbld0026923
    • SCHEMBL4504352
    • N-(3-Amino-phenyl)-2-(4-methyl-piperazin-1-yl)-acetamide
    • AKOS000134973
    • BBL031296
    • N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
    • インチ: InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18)
    • InChIKey: ZOMZBQJQEOXWSU-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 248.16371127Da
  • どういたいしつりょう: 248.16371127Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402147-10g
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
652143-11-8 98%
10g
¥11602.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402147-5g
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
652143-11-8 98%
5g
¥7744.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402147-500mg
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
652143-11-8 98%
500mg
¥3301.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402147-1g
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
652143-11-8 98%
1g
¥4435.00 2024-05-05

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide 関連文献

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamideに関する追加情報

Introduction to N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide (CAS No. 652143-11-8)

N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide, a compound with the chemical formula C12H18N2O, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 652143-11-8, has garnered attention due to its potential applications in drug discovery and development. The structure of this molecule incorporates a piperazine ring, which is a common pharmacophore in many bioactive agents, alongside an amide functional group and an aromatic amine substituent.

The N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide moiety exhibits unique chemical and biological properties that make it a valuable candidate for further investigation. The presence of the piperazine ring contributes to its solubility and bioavailability, while the amide group enhances its interaction with biological targets. These characteristics have positioned this compound as a promising scaffold for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecules that can modulate neurological and inflammatory pathways. The piperazine derivative class of compounds has shown particular promise in this area, with several drugs already on the market that incorporate piperazine moieties into their structures. N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide is no exception, and its unique structural features make it an attractive candidate for further exploration.

One of the most compelling aspects of N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide is its potential as an intermediate in the synthesis of more complex pharmacological entities. The compound's versatility allows it to be modified in various ways, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug discovery, where the ability to fine-tune molecular structures can significantly impact efficacy and safety profiles.

The amino group at the 3-position of the phenyl ring provides a site for further functionalization, allowing for the introduction of additional pharmacophores or tags that can enhance binding affinity or metabolic stability. Similarly, the methyl group on the piperazine ring can be modified to influence solubility and pharmacokinetic properties. These modifications highlight the compound's potential as a building block for more sophisticated drug candidates.

Recent studies have begun to explore the biological activity of N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide and its derivatives. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pain signaling and inflammation. These findings are particularly intriguing given the growing interest in developing non-opioid analgesics with improved safety profiles. The compound's ability to interact with these targets could make it a valuable asset in the fight against chronic pain disorders.

In addition to its potential therapeutic applications, N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide has also shown promise as a tool for understanding fundamental biological processes. The study of its interactions with various biological targets can provide insights into disease mechanisms and help identify new therapeutic strategies. This underscores the importance of investing in basic research that explores the properties of such compounds.

The synthesis of N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide presents an interesting challenge for organic chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis, catalytic transformations, and high-throughput screening have all contributed to making this molecule more accessible for research purposes.

As our understanding of biological systems continues to grow, so does our appreciation for the importance of structurally diverse small molecules like N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide. These compounds serve as critical tools for both basic research and drug development, offering opportunities to discover new treatments for a wide range of diseases. The continued exploration of such molecules will undoubtedly lead to significant advancements in medicine.

The future prospects for N-(3-aminophenyl)-4-methyl-1-Piperazineacetamide are bright, with ongoing research aimed at uncovering its full potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications. By leveraging the unique properties of this compound, we may unlock new therapeutic possibilities that could benefit patients worldwide.

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